N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the nitro group, and the attachment of the carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-ethylsulfanylcyclopentyl)morpholine-4-carboxamide: Similar structure but with a morpholine ring instead of a pyrazole ring.
N-(3-ethylsulfanylcyclopentyl)-6-fluoropyridine-3-carboxamide: Contains a fluoropyridine ring instead of a pyrazole ring.
Uniqueness
N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a nitro group and a carboxamide group on the pyrazole ring distinguishes it from other similar compounds, providing unique opportunities for research and application.
Properties
IUPAC Name |
N-(3-ethylsulfanylcyclopentyl)-4-nitro-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O3S/c1-2-19-8-4-3-7(5-8)13-11(16)10-9(15(17)18)6-12-14-10/h6-8H,2-5H2,1H3,(H,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUSMQBCYOOVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCC(C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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